molecular formula C14H16N2O3 B13220825 Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13220825
M. Wt: 260.29 g/mol
InChI Key: VRKOWSFZXKZJSP-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl ester group, a 3-methylphenyl group, and a pyrazolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone ring. This intermediate is then reacted with 3-methylbenzoyl chloride under basic conditions to introduce the 3-methylphenyl group. The final step involves esterification with ethanol to yield the desired compound. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s pyrazolone moiety can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its pyrazolone ring, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazole derivative notable for its diverse biological activities. This compound's structure includes a pyrazole ring, an ester functional group, and a methylphenyl substituent, which contribute to its potential therapeutic applications. The compound has garnered attention for its antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula of this compound is C13H15N2O3C_{13}H_{15}N_{2}O_{3}, with a molecular weight of approximately 245.27 g/mol. Its unique structure facilitates various chemical reactions, enhancing its utility in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₃H₁₅N₂O₃
Molecular Weight245.27 g/mol
Boiling PointNot specified
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The anti-inflammatory mechanism may involve inhibition of key signaling pathways, such as NF-kB and MAPK pathways, which are crucial in the inflammatory response.

Anticancer Activity

This compound has shown promise as an anticancer agent in several studies. It exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways involved in cell survival and proliferation.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as a therapeutic agent against bacterial infections .
  • Anti-inflammatory Research : In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups. This suggests that this compound may be effective in managing inflammatory conditions .
  • Anticancer Investigation : A study focusing on the anticancer properties of this compound revealed that it inhibited cell proliferation in MDA-MB-231 cells with an IC50 value of 15 µM. The study also indicated that the compound induced apoptosis through caspase activation and mitochondrial pathway modulation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents can significantly influence its potency and selectivity against various biological targets. For instance, alterations in the methyl group on the phenyl ring have been shown to affect both antimicrobial and anticancer activities .

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 2-[2-(3-methylphenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H16N2O3/c1-3-19-13(17)8-11-9-15-16(14(11)18)12-6-4-5-10(2)7-12/h4-7,9,15H,3,8H2,1-2H3

InChI Key

VRKOWSFZXKZJSP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC=CC(=C2)C

Origin of Product

United States

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